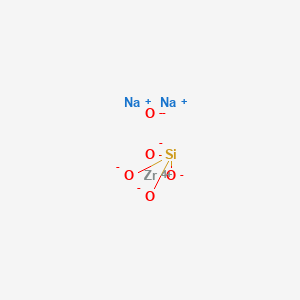
二钠;氧(2-);锆(4+);硅酸盐
描述
Synthesis Analysis
Zirconium silicate can be synthesized from the mineral zircon. The extraction process involves mining the mineral sands, followed by the separation of the heavy mineral concentrate. Further separation processes involve magnetic, electrostatic, and gravity separation techniques to isolate zircon . Additionally, zirconia can be synthesized by different methods like solution combustion synthesis, sol–gel synthesis, hydrothermal synthesis, co-precipitation, and solid-phase sintering .Molecular Structure Analysis
Zirconium silicate is denoted by the chemical formula ZrSiO4. This compound consists of one zirconium atom, one silicon atom, and four oxygen atoms. The crystalline structure of this silicate mineral is tetragonal, comprising silicon-oxygen tetrahedra, where each oxygen atom is shared between two tetrahedra, giving an overall formula SiO4 .Chemical Reactions Analysis
Zirconium silicate, also known as zircon, is a naturally occurring mineral. It is chemically inert and resistant to heat, making it ideal for use in high-temperature applications. Zircon is also resistant to corrosion by many common acids and alkalis .Physical And Chemical Properties Analysis
Pure zirconium silicate appears as a colorless crystal but impurities can result in variants that are brown, red, yellow, or green. Its high melting point and hardness are important properties that make it useful in many industrial applications . It is chemically inert and resistant to heat, making it ideal for use in high-temperature applications .科学研究应用
Zirconium(IV) silicate is a chemical compound, a silicate of zirconium. It occurs in nature as zircon, a silicate mineral . Here are some of its applications:
-
Ceramics and Enamels : Zirconium silicate is used in the production of ceramics and enamels due to its refractory nature and resistance to corrosion by alkali materials . It serves as an opacifier in these applications .
-
Milling and Grinding : Zirconium silicate is used as beads for milling and grinding .
-
Semiconductors : Thin films of zirconium silicate produced by chemical vapor deposition can be used as a high-k dielectric as a replacement for silicon dioxide in semiconductors .
-
Medical Applications : Zirconium silicates have been studied for potential use in medical applications . For example, ZS-9 is a zirconium silicate that was designed specifically to trap potassium ions over other ions throughout the gastrointestinal tract .
-
Nanomaterials : Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .
Sure, here are some more applications of Zirconium(IV) silicate, also known as Zircon :
-
Cements : Zirconium silicate can be present in some cements . Its unique physical and chemical properties, particularly its high refractoriness and chemical inertness, make it a material of choice in applications ranging from ceramics to nuclear technology .
-
Nuclear Technology : Due to its resistance to corrosion, Zirconium silicate is used in nuclear technology .
-
Gemstones : Given its highly crosslinked structure, the material is hard, and hence prized as gemstone .
-
Abrasives : Zirconium silicate is also used as an abrasive, due to its hardness .
Certainly, here are some additional applications of Zirconium(IV) silicate, also known as Zircon :
-
Antenna Applications : A low cost and low dielectric loss zirconium silicate (ZrSiO4) reinforced HDPE (high-density polyethylene) composite has been developed for antenna applications . The 0–3 type composite is prepared by dispersing ZrSiO4 fillers for various volume fractions (0.1 to 0.5) in the HDPE matrix by the melt mixing process .
-
Advanced Technologies : Emerging applications in advanced technologies, such as fuel cells and solar panels, present new opportunities for zircon usage .
安全和危害
未来方向
Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Additionally, their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .
属性
IUPAC Name |
disodium;oxygen(2-);zirconium(4+);silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O4Si.O.Zr/c;;1-5(2,3)4;;/q2*+1;-4;-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUNOWFGRDSSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O5SiZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923296 | |
| Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium zirconium silicate | |
CAS RN |
12027-83-7 | |
| Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [orthosilicato(4-)-O]oxozirconate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



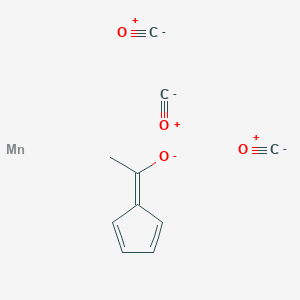
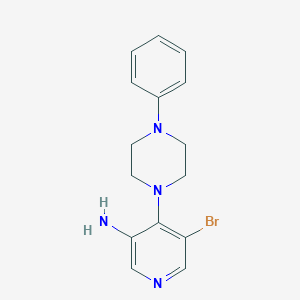
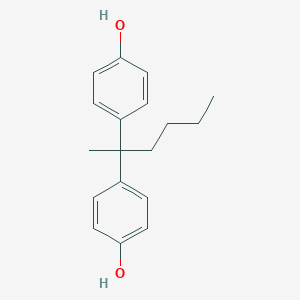
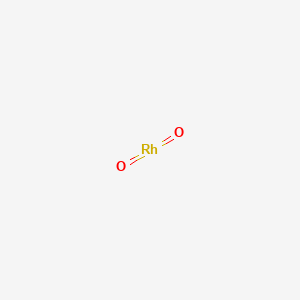
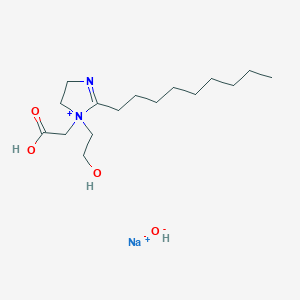
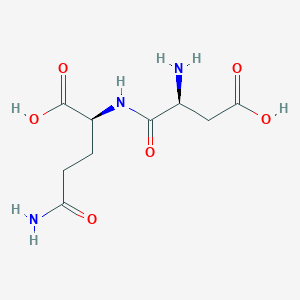
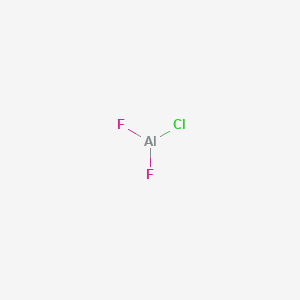
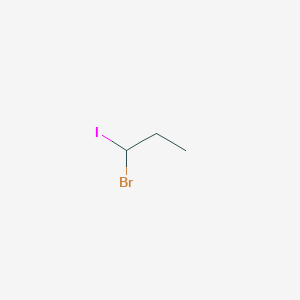
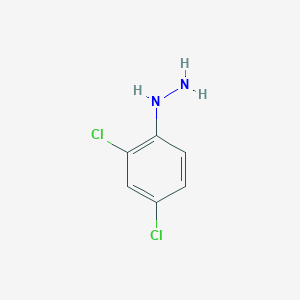
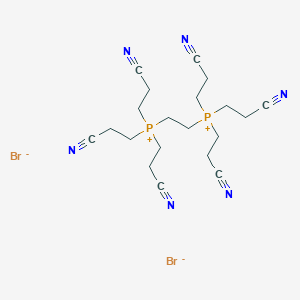
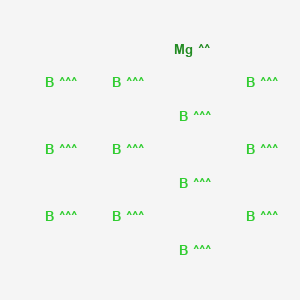
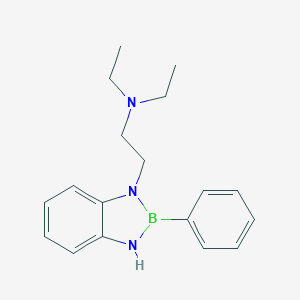
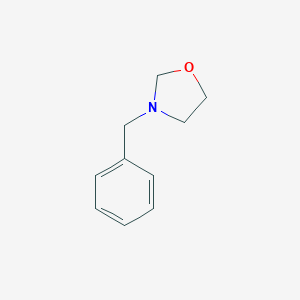
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)